molecular formula C19H18ClNO2S B6034086 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B6034086
M. Wt: 359.9 g/mol
InChI Key: NTHYMDXSBDPLIZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of prostaglandins, which promote inflammation and tumor growth.
Biochemical and Physiological Effects:
3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. In addition, this compound has been shown to have analgesic effects, reduce oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is its potential use in the development of novel drugs for the treatment of various diseases. This compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide. One possible direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water, which could increase its potential use in experimental settings.

Synthesis Methods

The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves a series of chemical reactions. One of the most commonly used methods is the reaction of 6-methyl-2-nitrobenzo[b]thiophene with 4-methoxyphenethylamine in the presence of a reducing agent such as tin(II) chloride. This reaction leads to the formation of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide. Other methods for synthesizing this compound include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c1-12-3-8-15-16(11-12)24-18(17(15)20)19(22)21-10-9-13-4-6-14(23-2)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHYMDXSBDPLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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